molecular formula C15H12N4O2S B2566267 N-(6-((pyridin-4-ylmethyl)thio)pyridazin-3-yl)furan-2-carboxamide CAS No. 1021026-55-0

N-(6-((pyridin-4-ylmethyl)thio)pyridazin-3-yl)furan-2-carboxamide

Cat. No.: B2566267
CAS No.: 1021026-55-0
M. Wt: 312.35
InChI Key: JMZRGDGTNGSHPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6-((pyridin-4-ylmethyl)thio)pyridazin-3-yl)furan-2-carboxamide is a useful research compound. Its molecular formula is C15H12N4O2S and its molecular weight is 312.35. The purity is usually 95%.
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Scientific Research Applications

Amplifiers of Phleomycin

Research has explored heterobicycles like N-(6-((pyridin-4-ylmethyl)thio)pyridazin-3-yl)furan-2-carboxamide as amplifiers of phleomycin, a chemotherapy medication used to treat cancer. These compounds, including pyridinylpyrimidines with strongly basic side chains, have been studied for their activities against Escherichia coli, indicating potential in enhancing antibiotic efficacy (Brown & Cowden, 1982).

Antiprotozoal Agents

Certain dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, structurally related to this compound, have shown strong antiprotozoal activity. These compounds exhibit high DNA affinity and significant in vitro and in vivo efficacy against Trypanosoma brucei rhodesiense and Plasmodium falciparum, suggesting potential for treating diseases like sleeping sickness and malaria (Ismail et al., 2004).

Synthesis and Properties Studies

The synthesis and properties of compounds like N-(quinolin-6-yl)furan-2-carboxamide, which share a similar structural motif with this compound, have been explored. These studies involve the synthesis through the coupling of amine with furan-2-carbonyl chloride and subsequent reactions to produce thioamide and thiazoloquinoline derivatives. Such research contributes to understanding the chemical behavior and potential applications of these compounds in medicinal chemistry and material science (El’chaninov & Aleksandrov, 2017).

Ionic Liquids Synthesis

Research has also focused on improving the synthesis methods for amide-thioethers, which are related to this compound. An enhanced synthesis approach using ionic liquids has been developed, offering better yields and shorter reaction times for producing carboxamide ligands containing thioether donor sites. This methodological advancement could facilitate the synthesis of related compounds with potential applications in coordination chemistry and catalysis (Meghdadi et al., 2012).

Properties

IUPAC Name

N-[6-(pyridin-4-ylmethylsulfanyl)pyridazin-3-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O2S/c20-15(12-2-1-9-21-12)17-13-3-4-14(19-18-13)22-10-11-5-7-16-8-6-11/h1-9H,10H2,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMZRGDGTNGSHPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NC2=NN=C(C=C2)SCC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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